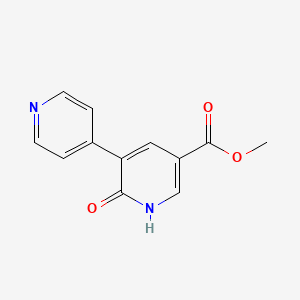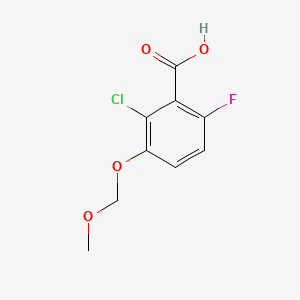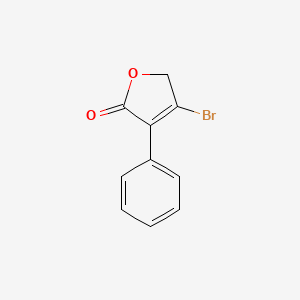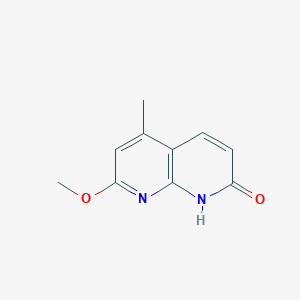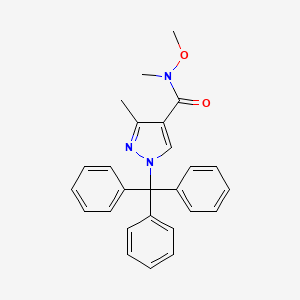
1-(4-bromophenyl)-N-methoxy-N-methylcyclobutane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-N-methoxy-N-methylcyclobutane-1-carboxamide is an organic compound that features a bromophenyl group attached to a cyclobutane ring
Méthodes De Préparation
The synthesis of 1-(4-bromophenyl)-N-methoxy-N-methylcyclobutane-1-carboxamide typically involves several steps. One common method includes the reaction of 4-bromobenzoyl chloride with N-methoxy-N-methylamine in the presence of a base to form the intermediate product. This intermediate is then reacted with cyclobutanecarboxylic acid under specific conditions to yield the final compound. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
1-(4-bromophenyl)-N-methoxy-N-methylcyclobutane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(4-bromophenyl)-N-methoxy-N-methylcyclobutane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: This compound can be used in studies involving cell signaling and molecular interactions due to its ability to interact with specific biological targets.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-(4-bromophenyl)-N-methoxy-N-methylcyclobutane-1-carboxamide involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes or receptors, leading to changes in their activity. The cyclobutane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparaison Avec Des Composés Similaires
1-(4-bromophenyl)-N-methoxy-N-methylcyclobutane-1-carboxamide can be compared with other similar compounds, such as:
N-(4-bromophenyl)-N-methylcyclobutane-1-carboxamide: Lacks the methoxy group, which may affect its reactivity and binding properties.
1-(4-chlorophenyl)-N-methoxy-N-methylcyclobutane-1-carboxamide: Substitution of bromine with chlorine can lead to differences in chemical reactivity and biological activity.
1-(4-bromophenyl)-N-methoxy-N-methylcyclopentane-1-carboxamide: The cyclopentane ring introduces additional flexibility compared to the cyclobutane ring, potentially altering its interactions with molecular targets.
Propriétés
Formule moléculaire |
C13H16BrNO2 |
|---|---|
Poids moléculaire |
298.18 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-N-methoxy-N-methylcyclobutane-1-carboxamide |
InChI |
InChI=1S/C13H16BrNO2/c1-15(17-2)12(16)13(8-3-9-13)10-4-6-11(14)7-5-10/h4-7H,3,8-9H2,1-2H3 |
Clé InChI |
UULSRTAWWGOVTE-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)C1(CCC1)C2=CC=C(C=C2)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


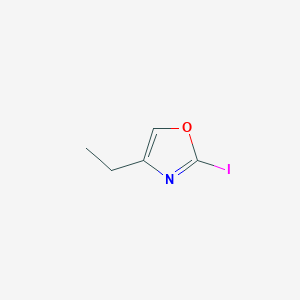
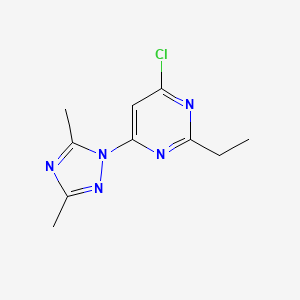
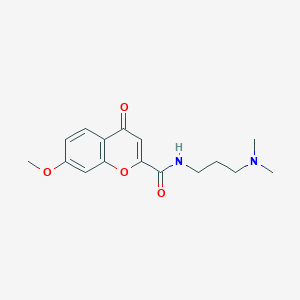
![N-[(2-chloro-4-morpholin-4-ylthieno[2,3-d]pyrimidin-6-yl)methyl]-N-methylacetamide](/img/structure/B13887462.png)
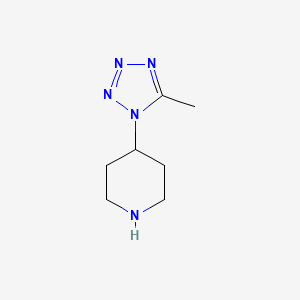
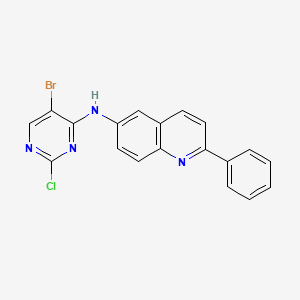
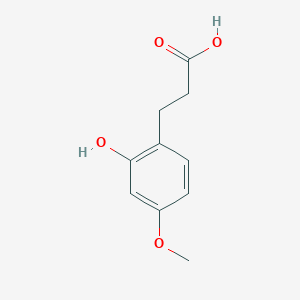
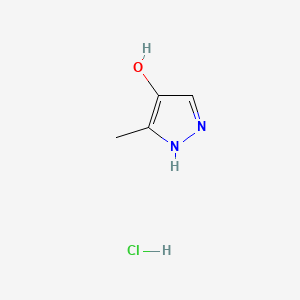
![Tert-butyl 6-oxo-1,7-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B13887490.png)
